methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate
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Overview
Description
Methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate is a heterocyclic compound featuring an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carbamoyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl isocyanate with 5-amino-1H-imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted imidazole compounds .
Scientific Research Applications
Methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The amino and carbamoyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 5-amino-1H-pyrazole-4-carboxylate
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 5-amino-4-hydroxyiminopyrazole
Comparison: Methyl 5-amino-4-(methylcarbamoyl)-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 5-amino-4-(methylcarbamoyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-9-6(12)4-5(8)11(3-10-4)7(13)14-2/h3H,8H2,1-2H3,(H,9,12) |
InChI Key |
JUHNVFHKVWLREP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(C=N1)C(=O)OC)N |
Origin of Product |
United States |
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